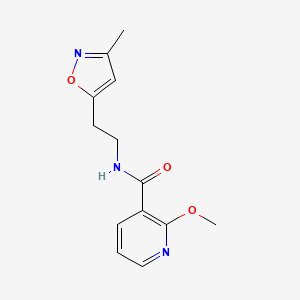![molecular formula C14H21NO B2928623 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol CAS No. 414890-97-4](/img/structure/B2928623.png)
1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives involve intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Influence of Methyl Substituent and N-Oxide Formation
A study by Żesławska et al. (2020) investigated the influence of methyl substituent positioning and N-oxide formation on the geometry and intermolecular interactions of 1-(phenoxyethyl)piperidin-4-ol derivatives, which are closely related to the requested compound. The research aimed at understanding the structural nuances that could affect the development of new anticonvulsant drugs. X-ray diffraction revealed significant differences in molecule conformation, highlighting the role of methyl groups in determining the molecular geometry and potential pharmacological properties (Żesławska et al., 2020).
Characterization of Research Chemicals
Wallach et al. (2015) characterized diphenidine and its analogues, focusing on their synthesis, analytical characterization, and comparison. Although the study's primary compound differs from "1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol," it contributes to the broader understanding of structural and analytical methodologies relevant to piperidine derivatives. This research offers insights into distinguishing between isomeric compounds, which is crucial for the development of highly specific therapeutic agents or research chemicals (Wallach et al., 2015).
Synthesis of New Analogues
The synthesis of new analogues of diphenylpyraline by Weis et al. (2003) explored the conversion of amino-4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, followed by N-methylation. This study is significant for understanding how modifications to the piperidine core can influence the synthesis of compounds with potential therapeutic value, particularly in antimycobacterial activity (Weis et al., 2003).
Thermochemistry of Methylpiperidines
Ribeiro da Silva et al. (2006) conducted a combined experimental and computational study on the thermochemistry of methylpiperidines. Understanding the stability and conformational behavior of the piperidine ring when substituted with methyl groups aids in the design of compounds with desired physical and chemical properties, which is crucial for pharmaceutical and material science applications (Ribeiro da Silva et al., 2006).
Zukünftige Richtungen
The future directions in the research and development of piperidine derivatives like “1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Wirkmechanismus
Target of Action
The primary target of 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .
Result of Action
The blockade of the CCR5 receptor by this compound can potentially treat HIV-1 infections . . Therefore, the compound’s action could mimic this natural resistance.
Eigenschaften
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-5-6-13(12(2)8-11)9-15-7-3-4-14(16)10-15/h5-6,8,14,16H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZVGNGKVXZFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2928541.png)

![N-(2,4-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2928544.png)
![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928547.png)
![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2928552.png)

![N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)


![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)

